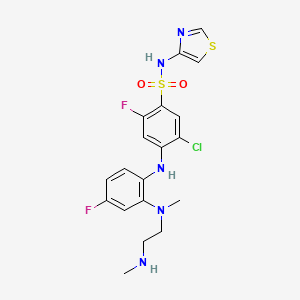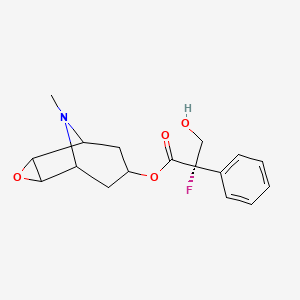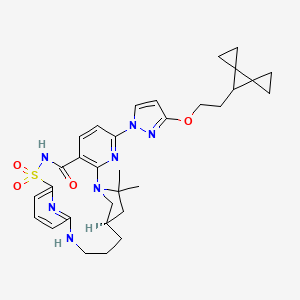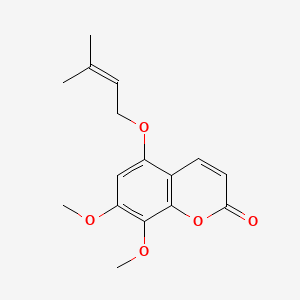
Physcion 8-O-beta-D-(6'-O-Malonylglucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physcion-8-O-(6’-O-malonyl)-glucoside is a naturally occurring anthraquinone derivative found in various plant species. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-proliferative effects. This compound is a significant bioactive ingredient in traditional Chinese medicine and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Physcion-8-O-(6’-O-malonyl)-glucoside typically involves the extraction from plant sources such as Rumex japonicus Houtt. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound
Analyse Chemischer Reaktionen
Types of Reactions
Physcion-8-O-(6’-O-malonyl)-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of anthraquinones in plant extracts.
Wirkmechanismus
Physcion-8-O-(6’-O-malonyl)-glucoside exerts its effects through multiple molecular targets and pathways. It induces apoptosis and autophagy in cancer cells by generating reactive oxygen species (ROS) and disrupting the miR-27a/ZBTB10 axis. This leads to the repression of the transcription factor Sp1, which is involved in cell cycle regulation and apoptosis . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin: Another anthraquinone derivative with similar anti-inflammatory and anti-cancer properties.
Chrysophanol: Known for its anti-microbial and anti-inflammatory activities.
Aloe-emodin: Exhibits anti-cancer and laxative effects.
Uniqueness
Physcion-8-O-(6’-O-malonyl)-glucoside is unique due to its specific glucoside and malonyl groups, which enhance its solubility and bioavailability compared to other anthraquinones. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H24O13 |
|---|---|
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28)/t15-,21-,23+,24-,25-/m1/s1 |
InChI-Schlüssel |
PLYZLMIGSHCAEW-MGGJLQIDSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


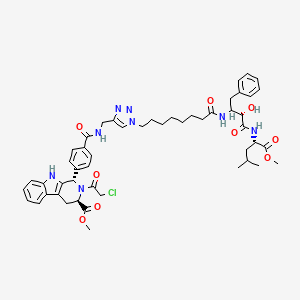
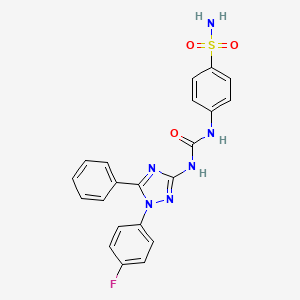
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
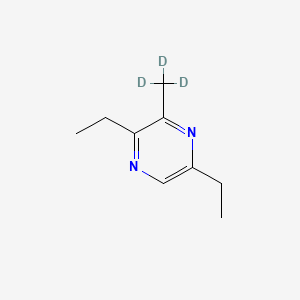
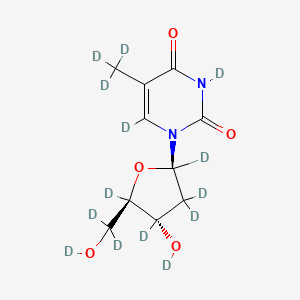

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

